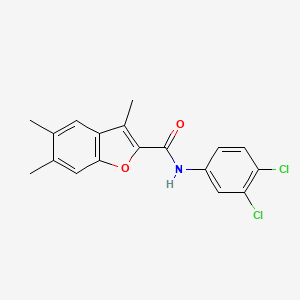
N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as DCTB, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.
作用機序
The mechanism of action of N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its ability to bind to specific receptors in the body, which results in the inhibition of certain enzymes and the modulation of various physiological processes. N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been found to bind to the COX-2 enzyme, which is involved in the production of inflammatory mediators. By inhibiting COX-2, N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can reduce inflammation and pain. N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has also been found to bind to HDAC, which is involved in the regulation of gene expression. By inhibiting HDAC, N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can modulate the expression of certain genes, which can result in anti-cancer and anti-viral effects.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit cell proliferation, induce apoptosis (programmed cell death), and modulate gene expression. N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has also been found to exhibit anti-viral activity against certain viruses such as hepatitis B and C.
実験室実験の利点と制限
One of the advantages of using N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide in lab experiments is its ability to selectively inhibit certain enzymes and modulate various physiological processes. This makes it a useful tool for studying the role of these enzymes and processes in various diseases and conditions. However, one of the limitations of using N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure its safe and effective use in lab experiments.
将来の方向性
There are several future directions for the study of N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide. One area of research is the development of more potent and selective N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide analogs for use in various applications. Another area of research is the study of the potential role of N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide in the treatment of various diseases and conditions, such as cancer, viral infections, and inflammatory diseases. Additionally, the use of N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide as a tool for studying the role of specific enzymes and physiological processes in various diseases and conditions is an area of ongoing research.
合成法
The synthesis of N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves the reaction of 3,4-dichlorophenylacetonitrile with 3,5,6-trimethyl-2-hydroxybenzaldehyde in the presence of a base catalyst. The resulting product is then treated with an acid to obtain N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide in high yield.
科学的研究の応用
N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential application in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has also been studied for its ability to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in various physiological processes.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2/c1-9-6-13-11(3)17(23-16(13)7-10(9)2)18(22)21-12-4-5-14(19)15(20)8-12/h4-8H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYHWNYINVPAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5751377.png)

![4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5751400.png)

![2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5751406.png)
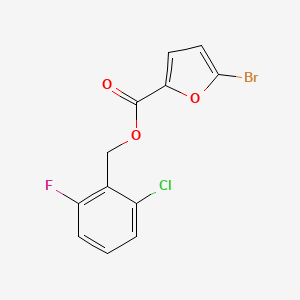
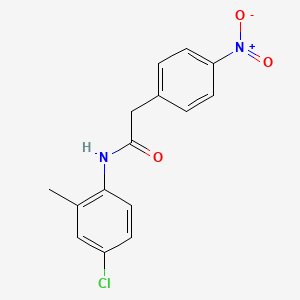
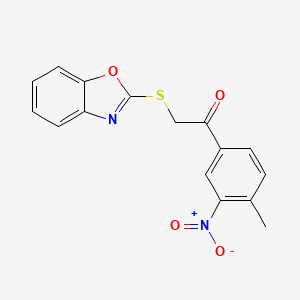
![1-[(2,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5751436.png)
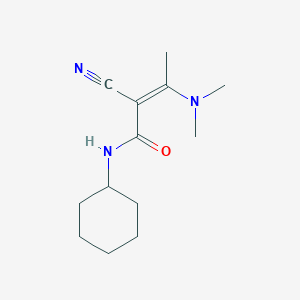
![methyl 2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5751455.png)

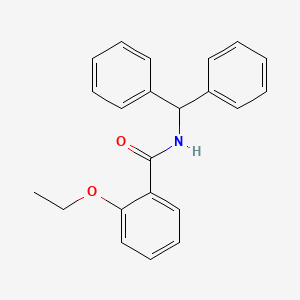
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5751477.png)